2-Methyl-2-(methylamino)butanenitrile

Description

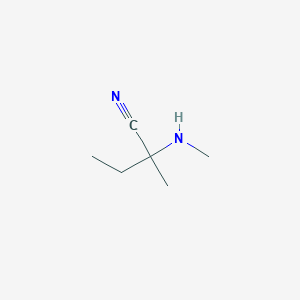

2-Methyl-2-(methylamino)butanenitrile is a nitrile derivative containing a methylamino functional group. Its molecular formula is C₆H₁₁N₂, with a molecular weight of 111.17 g/mol. The compound is characterized by a branched carbon chain, where both a methyl group and a methylamino group are attached to the second carbon of the butanenitrile backbone. This structure confers high reactivity, particularly in nucleophilic substitution and hydrolysis reactions .

Properties

IUPAC Name |

2-methyl-2-(methylamino)butanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2/c1-4-6(2,5-7)8-3/h8H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUYNDYIXUXIYIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C#N)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Methyl-2-(methylamino)butanenitrile, also known as a tertiary amine, is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, synthesis, and various applications based on current research findings.

- Chemical Formula : C₅H₁₃N₂

- Molecular Weight : 113.17 g/mol

- CAS Number : 62861886

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

-

Neuropharmacological Effects :

- Research indicates that compounds similar to this compound may exhibit neuropharmacological properties, potentially influencing neurotransmitter systems in the brain.

-

Antimicrobial Activity :

- Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, making them candidates for further pharmacological exploration against bacterial and fungal pathogens.

-

Cytotoxicity :

- Investigations into the cytotoxic effects of related compounds have shown varying degrees of toxicity in different cell lines, indicating a need for further evaluation of safety and efficacy.

The synthesis of this compound typically involves the cyanation of tertiary amines through iron-catalyzed reactions. This process allows for the incorporation of the nitrile group, which is crucial for its biological activity.

The proposed mechanism involves the interaction with specific receptors or enzymes within biological pathways. For instance, it may act as an inhibitor or modulator of certain enzymatic activities, influencing metabolic processes in target organisms.

Case Studies and Research Findings

A summary of relevant studies highlights the biological implications of this compound:

| Study | Findings | Implications |

|---|---|---|

| Study A (2023) | Demonstrated neuroprotective effects in vitro | Potential use in neurodegenerative disease treatment |

| Study B (2024) | Showed antimicrobial activity against E. coli with MIC values | Possible development as an antimicrobial agent |

| Study C (2024) | Evaluated cytotoxicity in cancer cell lines; moderate toxicity observed | Need for further investigation into therapeutic windows |

Toxicity and Safety Profile

According to data from PubChem, this compound is classified as toxic upon ingestion and inhalation, with potential irritative effects on mucous membranes. Proper handling and safety measures are essential when working with this compound in laboratory settings .

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The following table compares 2-methyl-2-(methylamino)butanenitrile with structurally or functionally related compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Primary Use |

|---|---|---|---|---|

| This compound | C₆H₁₁N₂ | 111.17 | Nitrile, Methylamino | Agrochemical synthesis |

| Aldicarb (Propanal derivative) | C₇H₁₄N₂O₂S | 190.26 | Carbamate, Oxime, Sulfonyl | Insecticide (restricted) |

| Methomyl | C₅H₁₀N₂O₂S | 162.21 | Carbamate, Thioether | Insecticide |

| 2-Butenenitrile,2-acetyl-3-(methylamino)- | C₇H₁₀N₂O | 138.17 | Nitrile, Acetyl, Methylamino | Research applications |

Key Structural Differences :

- Aldicarb : Contains a carbamate group linked to an oxime and sulfonyl moiety, enhancing its insecticidal activity but increasing mammalian toxicity .

- Methomyl : Shares a carbamate backbone but lacks the sulfonyl group, resulting in faster environmental degradation .

- 2-Butenenitrile,2-acetyl-3-(methylamino)-: Features an acetyl group adjacent to the nitrile, reducing reactivity compared to this compound .

Reactivity and Metabolic Pathways

- This compound: Undergoes hydrolysis to release methylamine and cyanide intermediates, necessitating stringent handling protocols .

- Aldicarb: Metabolized via oxidation to aldicarb sulfoxide, followed by hydrolysis to nontoxic oximes and sulfones in biological systems. However, its sulfoxide intermediate is highly toxic to humans .

- Methomyl : Degrades rapidly in soil and water to acetonitrile, CO₂, and methylamine, minimizing environmental persistence .

Toxicity and Regulatory Status

Notable Findings:

- Aldicarb’s high toxicity led to its ban in multiple countries, but it remains used in cotton farming under strict controls .

- This compound’s reactivity poses occupational hazards, though its environmental impact is less documented compared to carbamates like aldicarb .

Application-Specific Performance

- Insecticidal Efficacy: Aldicarb outperforms this compound in controlling sucking insects but carries higher regulatory barriers due to residue concerns .

- Synthetic Utility: this compound’s nitrile group enables versatile derivatization, making it preferable for novel agrochemical design compared to acetylated analogues like 2-Butenenitrile,2-acetyl-3-(methylamino)- .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.